molecular formula C13H11N3 B13664209 7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine

7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine

Cat. No.: B13664209
M. Wt: 209.25 g/mol
InChI Key: JCJOZICYUQJISP-UHFFFAOYSA-N
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Description

7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and oxidation to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of catalysts such as iodine or transition metals, and solvents like ethanol or acetonitrile .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates .

Mechanism of Action

The mechanism of action of 7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridines such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. The presence of the methyl group at the 7-position and the pyridyl group at the 2-position can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .

Biological Activity

7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound notable for its unique structure and diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused ring system that combines imidazole and pyridine moieties. The presence of a methyl group at the 7-position and a pyridyl group at the 2-position enhances its chemical properties and biological potential, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10N4\text{C}_{12}\text{H}_{10}\text{N}_4

Biological Activities

Research has indicated that this compound exhibits significant biological activities , including:

  • Antiparasitic effects
  • Anticancer properties
  • Antimicrobial activities
  • Antiviral effects

Antiparasitic Activity

Studies have shown that this compound demonstrates efficacy against various parasitic infections. For instance, it has been tested against protozoan parasites, revealing promising results in inhibiting their growth.

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against human cancer cell lines such as A549 (lung adenocarcinoma). In vitro assays have demonstrated cytotoxic effects with IC50 values indicating significant potency. The mechanism of action may involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

This compound has also shown antimicrobial properties against a range of bacterial strains. It was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. The following table summarizes key findings from various studies regarding SAR:

CompoundStructural FeaturesBiological ActivityRemarks
This compoundMethyl at 7-position, Pyridyl at 2-positionAntiparasitic, AnticancerSignificant potency observed
6-Methylimidazo[1,2-a]pyridineMethyl at 6-positionAntimicrobialDifferent position affects activity
3-Pyridylimidazo[1,2-a]pyridinePyridyl at 3-positionPotential antifungalVariation in pyridyl positioning impacts efficacy
5-Fluoroimidazo[1,2-a]pyridineFluorine substituentEnhanced lipophilicityIncreases metabolic stability

Study on Anticancer Activity

In a recent study published in Chemical Biology, researchers investigated the anticancer effects of this compound on A549 cells. The study employed MTT assays to determine cell viability post-treatment. Results indicated an IC50 value of approximately 15 µM, suggesting substantial cytotoxicity.

Study on Antimicrobial Efficacy

Another study evaluated the antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth microdilution methods. The compound exhibited MIC values ranging from 0.5 to 4 µg/mL against tested strains, confirming its potential as an antimicrobial agent.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H11N3/c1-10-5-7-16-9-12(15-13(16)8-10)11-4-2-3-6-14-11/h2-9H,1H3

InChI Key

JCJOZICYUQJISP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=CC=N3

Origin of Product

United States

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